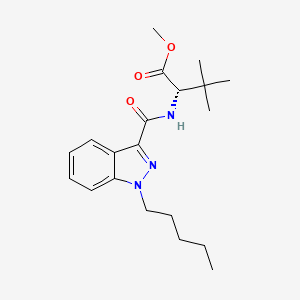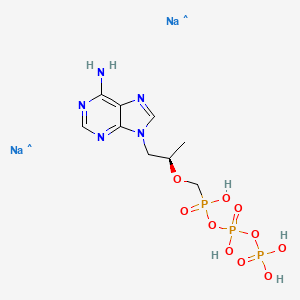
Mdmb-pinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-PINACA, also known as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid receptor agonist. It is part of a class of compounds designed to mimic the effects of tetrahydrocannabinol (THC), the active component in cannabis. This compound has been identified as a potent agonist of the cannabinoid receptors, particularly CB1, and has been sold online as a designer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-PINACA typically involves the reaction of indazole with various reagents to form the desired indazole-based synthetic cannabinoid. The process generally includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors to form the indazole ring.
Functionalization: The indazole core is then functionalized with a carboxamide group and a butanoate ester.
Final Assembly: The final step involves the addition of the pent-4-en-1-yl group to the indazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
MDMB-PINACA undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can be identified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MDMB-PINACA has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples.
Biology: Studied for its effects on cannabinoid receptors, particularly CB1 and CB2.
Medicine: Investigated for potential therapeutic applications, although its high potency and associated risks limit its use.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
MDMB-PINACA exerts its effects by binding to cannabinoid receptors, primarily CB1. This binding activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural cannabinoids. The compound’s high affinity for CB1 receptors results in potent psychoactive effects, which can be significantly stronger than those of THC .
Comparison with Similar Compounds
MDMB-PINACA is often compared to other synthetic cannabinoids such as:
5F-MDMB-PINACA: Similar in structure but with a fluoropentyl group instead of a pent-4-en-1-yl group.
ADB-FUBINACA: Another potent synthetic cannabinoid with a different indazole core.
JWH-018: One of the earliest synthetic cannabinoids, less potent than this compound.
This compound is unique due to its specific structural modifications, which confer high potency and selectivity for cannabinoid receptors .
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1 |
InChI Key |
QSNCKXRHFRDPRX-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)
![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)




